An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Dihydroxyphenyl)butan-1-one
An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Dihydroxyphenyl)butan-1-one, also known as 2',5'-dihydroxybutyrophenone, is an aromatic ketone that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of hydroquinone, a well-established reducing agent and antioxidant, this compound's chemical architecture suggests a potential for a range of biological activities and applications as a synthetic intermediate. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(2,5-dihydroxyphenyl)butan-1-one, with a focus on experimental data and protocols to support further research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(2,5-Dihydroxyphenyl)butan-1-one is fundamental for its application in research and development. While experimental data for some properties of this specific isomer are limited, a combination of computed data and information on closely related compounds provides a solid foundation for its characterization.
Table 1: Chemical and Physical Properties of 1-(2,5-Dihydroxyphenyl)butan-1-one
| Property | Value | Source |
| IUPAC Name | 1-(2,5-dihydroxyphenyl)butan-1-one | PubChem[1] |
| Synonyms | 2',5'-dihydroxybutyrophenone, Acetylhydroquinone (for the C2 analogue) | PubChem[1] |
| CAS Number | 4693-16-7 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| Melting Point | 96 °C (for the propiophenone analogue) | NIST WebBook[2] |
| Boiling Point | 338.5 °C at 760 mmHg (Predicted for 2,4-isomer) | Guidechem, ChemicalBook[3][4] |
| Solubility | Soluble in water, ethanol, acetone, and other common organic solvents.[5][6][7] | General knowledge on similar compounds |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-(2,5-Dihydroxyphenyl)butan-1-one.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl protons, and the protons of the butyryl chain. The aromatic protons will exhibit splitting patterns indicative of their positions on the benzene ring.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the alkyl chain.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching, typically in the region of 1650-1700 cm⁻¹. Broad absorption bands corresponding to the hydroxyl (O-H) groups will also be prominent, usually in the range of 3200-3600 cm⁻¹.
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Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ), along with fragmentation patterns characteristic of the butyrophenone structure.
Experimental Protocols
Synthesis of 1-(2,5-Dihydroxyphenyl)butan-1-one via Fries Rearrangement
The Fries rearrangement is a versatile and widely used method for the synthesis of hydroxyaryl ketones from phenolic esters.[2][4][8][9] This approach is highly suitable for the preparation of 1-(2,5-dihydroxyphenyl)butan-1-one from hydroquinone dibutyrate.
Reaction Scheme:
Caption: Synthetic pathway for 1-(2,5-Dihydroxyphenyl)butan-1-one.
Materials:
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Hydroquinone
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Butyric anhydride
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Pyridine
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃), saturated solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Esterification of Hydroquinone:
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In a round-bottom flask, dissolve hydroquinone in pyridine.
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Slowly add butyric anhydride to the solution while stirring, maintaining the temperature below 50 °C.
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After the addition is complete, heat the mixture at reflux for 2-3 hours.
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Cool the reaction mixture and pour it into a separatory funnel containing dichloromethane and water.
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Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude hydroquinone dibutyrate.
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-
Fries Rearrangement:
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In a flame-dried, three-necked flask equipped with a condenser and a mechanical stirrer, place the crude hydroquinone dibutyrate.
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Slowly add anhydrous aluminum chloride in portions. An exothermic reaction will occur.
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Heat the reaction mixture to 120-140 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic extracts with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
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-
Purification:
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The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
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Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure 1-(2,5-dihydroxyphenyl)butan-1-one.[10]
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Antioxidant Activity Assays
The presence of two hydroxyl groups on the aromatic ring suggests that 1-(2,5-dihydroxyphenyl)butan-1-one may possess significant antioxidant properties. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay can be used to evaluate its antioxidant capacity.
DPPH Radical Scavenging Assay Protocol:
Caption: Workflow for DPPH antioxidant assay.
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Preparation of Reagents:
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Prepare a stock solution of 1-(2,5-dihydroxyphenyl)butan-1-one in methanol.
-
Prepare a fresh solution of DPPH radical in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add various concentrations of the test compound to the wells.
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Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Ascorbic acid or Trolox can be used as a positive control.
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-
Data Analysis:
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The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
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The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound. A lower IC₅₀ value indicates higher antioxidant activity.[9][11][12][13][14]
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Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of 1-(2,5-dihydroxyphenyl)butan-1-one are limited, its structural features suggest potential interactions with biological systems. Phenolic compounds, in general, are known to exert a variety of pharmacological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities.
Potential Mechanisms of Action:
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Antioxidant Activity: The hydroquinone moiety can act as a potent free radical scavenger by donating hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species (ROS) and reducing oxidative stress.
-
Enzyme Inhibition: The aromatic ketone structure may allow for interactions with the active sites of various enzymes. For instance, related phenolic compounds have been shown to inhibit enzymes such as tyrosinase and cholinesterases.[15][16]
Hypothetical Signaling Pathway Modulation:
Given the known effects of other phenolic antioxidants, it is plausible that 1-(2,5-dihydroxyphenyl)butan-1-one could modulate cellular signaling pathways sensitive to redox state.
Caption: Potential modulation of the NF-κB signaling pathway.
One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a critical role in inflammation. Oxidative stress is a known activator of NF-κB. By reducing ROS levels, 1-(2,5-dihydroxyphenyl)butan-1-one could potentially downregulate NF-κB activation and subsequent inflammatory responses. Further research is required to validate this hypothesis and to identify the specific molecular targets and signaling pathways affected by this compound.
Conclusion
1-(2,5-Dihydroxyphenyl)butan-1-one presents itself as a compound of considerable interest for further scientific investigation. Its synthesis via the well-established Fries rearrangement is feasible, and its chemical structure strongly suggests the potential for significant antioxidant and other biological activities. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in unlocking the full potential of this promising molecule. Future studies should focus on obtaining precise experimental data for its physicochemical properties, optimizing its synthesis, and conducting comprehensive biological evaluations to elucidate its mechanisms of action and potential therapeutic applications.
References
- 1. 1-(2,5-Dihydroxyphenyl)butan-1-one | C10H12O3 | CID 270487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dihydroxypropiophenone [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2',4'-dihydroxybutyrophenone CAS#: 4390-92-5 [amp.chemicalbook.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 2',4'-dihydroxybutyrophenone | 4390-92-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Routine Purification of 2,5-dihydroxybenzoic acid (DHB) [protocols.io]
- 11. dpph assay ic50: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-(2,4-Dihydroxyphenyl)butan-1-one | 4390-92-5 | Benchchem [benchchem.com]
